2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione
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Overview
Description
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione typically involves the reaction of 5-(trifluoromethyl)-2-pyridyloxybenzaldehyde with indane-1,3-dione. This reaction is often carried out in the presence of a base such as pyridine in an ethanol solvent . The reaction conditions include heating the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC). The product is then purified through recrystallization from a suitable solvent mixture .
Chemical Reactions Analysis
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing biologically active molecules, including potential drugs for treating various diseases.
Organic Electronics: The compound serves as an electron acceptor in the design of dyes for solar cells and other electronic devices.
Photopolymerization: It is utilized as a photoinitiator in the polymerization process, which is essential for creating various polymer-based materials.
Bioimaging and Biosensing: The compound’s unique properties make it suitable for use in bioimaging and biosensing applications.
Mechanism of Action
The mechanism of action of 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions . In medicinal applications, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione include other indane-1,3-dione derivatives such as:
1,3-Indandione: Known for its use as a chemical scaffold in various applications.
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione: Used in the synthesis of biologically active molecules and materials with non-linear optical properties. The uniqueness of this compound lies in its trifluoromethyl and pyridyloxy substituents, which impart distinct electronic and steric properties, enhancing its utility in various applications.
Properties
IUPAC Name |
2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3NO3/c23-22(24,25)14-7-10-19(26-12-14)29-15-8-5-13(6-9-15)11-18-20(27)16-3-1-2-4-17(16)21(18)28/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVHZFNRJVJAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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